molecular formula C13H15N3O3 B4935504 ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B4935504
M. Wt: 261.28 g/mol
InChI Key: FLFNBQDMQRDWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, also known as EDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDP is a pyrido[1,2-a]pyrimidine derivative that has been synthesized and studied for its biological activities.

Scientific Research Applications

Ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its anticancer, antitumor, and antiviral activities. It has also been studied as a potential inhibitor of protein kinases, which are involved in cell signaling and regulation. In organic synthesis, ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been used as a building block for the synthesis of other pyridopyrimidine derivatives. In material science, ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential applications in the development of organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that regulate cellular processes such as cell growth, proliferation, and differentiation. Inhibition of protein kinases can lead to the disruption of these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate inhibits the activity of protein kinases, leading to the inhibition of cell growth and proliferation. In vivo studies have shown that ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has anticancer and antitumor activities in animal models. ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has also been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

Ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It also has a high degree of purity, which makes it suitable for use in biochemical and pharmacological assays. However, ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Another direction is the investigation of the molecular mechanisms underlying the anticancer and antiviral activities of ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Additionally, ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate could be used as a starting point for the synthesis of other pyridopyrimidine derivatives with potential applications in medicinal chemistry, organic synthesis, and material science.

Synthesis Methods

The synthesis of ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves the condensation of 2-aminopyridine with ethyl 2-cyanoacetate followed by the reaction with dimethylformamide dimethyl acetal. The resulting product is then hydrolyzed to obtain ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This method has been optimized to achieve a high yield of ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with good purity.

properties

IUPAC Name

ethyl 8-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-4-19-13(18)10-8-14-11-7-9(15(2)3)5-6-16(11)12(10)17/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNBQDMQRDWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CN2C1=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

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